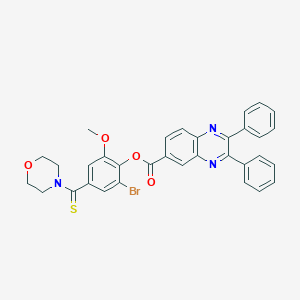![molecular formula C20H17BrN2O5S B306417 2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as BMT-047 and is known to exhibit a range of biochemical and physiological effects.
作用機序
BMT-047 exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinases and protein tyrosine phosphatases, which are involved in cell cycle regulation and insulin signaling, respectively. BMT-047 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
BMT-047 has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on cancer cells, insulin signaling, and amyloid beta plaques, BMT-047 has also been shown to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various diseases such as arthritis and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of BMT-047 is its versatility in terms of potential applications in scientific research. It has been studied in a variety of disease models and has shown promising results in many of them. However, one limitation of BMT-047 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on BMT-047. One area of interest is its potential as a therapeutic agent in the treatment of cancer, diabetes, and Alzheimer's disease. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying cellular signaling pathways and for identifying new drug targets. Overall, BMT-047 is a promising compound that has the potential to contribute to scientific research in a variety of fields.
合成法
The synthesis of BMT-047 involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetyl chloride to yield the thiazolidinone ring. Finally, N-(4-methylphenyl)acetamide is added to the system to produce the final product, BMT-047.
科学的研究の応用
BMT-047 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, BMT-047 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, BMT-047 has been shown to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, BMT-047 has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
特性
製品名 |
2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C20H17BrN2O5S |
分子量 |
477.3 g/mol |
IUPAC名 |
2-[(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17BrN2O5S/c1-11-3-5-13(6-4-11)22-17(24)10-23-19(26)16(29-20(23)27)9-12-7-14(21)18(25)15(8-12)28-2/h3-9,25H,10H2,1-2H3,(H,22,24)/b16-9- |
InChIキー |
NTINKWANSBMGOO-SXGWCWSVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)

![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B306383.png)
![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)
![2-{(5Z)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306386.png)